Cas no 2243509-11-5 (3-Thiophenepropanoic acid, α-amino-2-chloro-, hydrochloride (1:1))

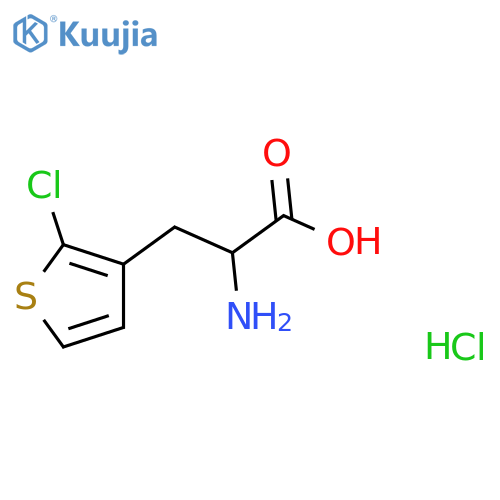

2243509-11-5 structure

商品名:3-Thiophenepropanoic acid, α-amino-2-chloro-, hydrochloride (1:1)

CAS番号:2243509-11-5

MF:C7H9Cl2NO2S

メガワット:242.122858762741

CID:5457192

3-Thiophenepropanoic acid, α-amino-2-chloro-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

-

- 3-Thiophenepropanoic acid, α-amino-2-chloro-, hydrochloride (1:1)

-

- インチ: 1S/C7H8ClNO2S.ClH/c8-6-4(1-2-12-6)3-5(9)7(10)11;/h1-2,5H,3,9H2,(H,10,11);1H

- InChIKey: QBZXMWNGMKAHOV-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CSC=1Cl)C(N)C(=O)O.Cl

3-Thiophenepropanoic acid, α-amino-2-chloro-, hydrochloride (1:1) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6487640-2.5g |

2-amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride |

2243509-11-5 | 95.0% | 2.5g |

$2631.0 | 2025-03-15 | |

| 1PlusChem | 1P027Z0E-50mg |

2-amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride |

2243509-11-5 | 95% | 50mg |

$448.00 | 2024-05-25 | |

| Aaron | AR027Z8Q-500mg |

2-amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride |

2243509-11-5 | 95% | 500mg |

$1464.00 | 2025-02-15 | |

| Aaron | AR027Z8Q-100mg |

2-amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride |

2243509-11-5 | 95% | 100mg |

$666.00 | 2025-02-15 | |

| 1PlusChem | 1P027Z0E-1g |

2-amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride |

2243509-11-5 | 95% | 1g |

$1722.00 | 2024-05-25 | |

| Aaron | AR027Z8Q-5g |

2-amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride |

2243509-11-5 | 95% | 5g |

$5380.00 | 2023-12-15 | |

| Aaron | AR027Z8Q-1g |

2-amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride |

2243509-11-5 | 95% | 1g |

$1872.00 | 2025-02-15 | |

| 1PlusChem | 1P027Z0E-100mg |

2-amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride |

2243509-11-5 | 95% | 100mg |

$638.00 | 2024-05-25 | |

| 1PlusChem | 1P027Z0E-500mg |

2-amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride |

2243509-11-5 | 95% | 500mg |

$1355.00 | 2024-05-25 | |

| Aaron | AR027Z8Q-250mg |

2-amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride |

2243509-11-5 | 95% | 250mg |

$941.00 | 2025-02-15 |

3-Thiophenepropanoic acid, α-amino-2-chloro-, hydrochloride (1:1) 関連文献

-

1. Water

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

2243509-11-5 (3-Thiophenepropanoic acid, α-amino-2-chloro-, hydrochloride (1:1)) 関連製品

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量